molecular formula C4H6BrNS B2500033 1-Bromocyclopropane-1-carbothioamide CAS No. 1820683-24-6

1-Bromocyclopropane-1-carbothioamide

Cat. No. B2500033
CAS RN: 1820683-24-6
M. Wt: 180.06
InChI Key: VWUYMQGNAXYJLG-UHFFFAOYSA-N
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Description

1-Bromocyclopropane-1-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic organic compound that contains a bromine atom and a thioamide group. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

The synthesis of bromocyclopropane derivatives is a critical area of research due to their utility as intermediates in the production of biologically active compounds and materials with unique properties. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide is an important step in creating compounds like febuxostat, showcasing the potential of bromocyclopropane derivatives in pharmaceutical synthesis (Wang et al., 2016). Additionally, the development of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton further exemplifies the significance of bromocyclopropane carbothioamides in creating compounds with potential therapeutic applications (Ceylan et al., 2016).

Chemical Reactions and Mechanistic Studies

Bromocyclopropane derivatives participate in various chemical reactions, offering pathways to synthesize complex molecular architectures. The study on the incorporation of an allene unit into 1,4-dihydronaphthalene and its dimerization products illustrates the reactive nature of bromocyclopropane derivatives under specific conditions, highlighting their versatility in organic synthesis (Azizoglu et al., 2007). This reactivity is crucial for designing synthetic strategies for complex molecules.

Applications in Material Science and Corrosion Inhibition

The synthesis and application of bromocyclopropane derivatives extend beyond pharmaceuticals to material science and corrosion inhibition. For example, the experimental and theoretical approach to the corrosion inhibition of mild steel in acid medium by a newly synthesized pyrazole carbothioamide heterocycle demonstrates the potential of bromocyclopropane derivatives in protecting metals against corrosion, a significant concern in industrial applications (Boudjellal et al., 2020).

Safety and Hazards

The safety and hazards of “1-Bromocyclopropane-1-carbothioamide” are not specified in the sources I found .

properties

IUPAC Name

1-bromocyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNS/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYMQGNAXYJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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